4-Bromo-3,3-difluorobutan-2-one

Descripción

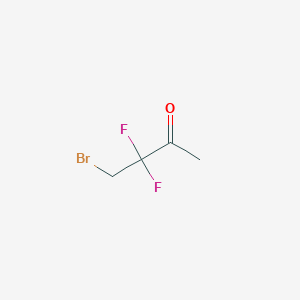

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-3,3-difluorobutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrF2O/c1-3(8)4(6,7)2-5/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHLNMKESGPKNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CBr)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 3,3 Difluorobutan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. For 4-bromo-3,3-difluorobutan-2-one, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D NMR techniques, would provide a complete picture of its molecular framework.

¹H NMR Analysis: Proton Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to exhibit two distinct signals corresponding to the two different proton environments: the methyl protons (H-1) and the methylene (B1212753) protons (H-4).

Methyl Protons (H-1): The protons of the methyl group (CH₃) adjacent to the carbonyl group are expected to appear as a triplet. This is due to coupling with the two adjacent fluorine atoms on C-3, following the n+1 rule for coupling to I=1/2 nuclei. The chemical shift is predicted to be in the range of δ 2.2-2.5 ppm. This downfield shift from a typical methyl ketone is due to the electron-withdrawing effect of the adjacent difluorinated carbon.

Methylene Protons (H-4): The protons of the brominated methylene group (CH₂Br) are expected to resonate further downfield, likely in the range of δ 3.8-4.2 ppm. This significant deshielding is caused by the high electronegativity of the attached bromine atom. This signal would likely appear as a triplet due to coupling with the two fluorine atoms on the adjacent C-3.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ (H-1) | 2.2 - 2.5 | Triplet (t) | ³JHF ≈ 2-5 |

| CH₂Br (H-4) | 3.8 - 4.2 | Triplet (t) | ³JHF ≈ 15-20 |

¹³C NMR Analysis: Carbon Chemical Shifts and Fluorine-Carbon Coupling

The ¹³C NMR spectrum will provide crucial information about the carbon skeleton and the influence of the fluorine and bromine substituents. Four distinct carbon signals are expected.

Carbonyl Carbon (C-2): The carbonyl carbon is the most deshielded and is predicted to appear in the range of δ 195-205 ppm. This signal will likely be a triplet due to coupling with the two fluorine atoms on the adjacent C-3 (²JCF).

Difluorinated Carbon (C-3): This carbon, directly bonded to two fluorine atoms, will exhibit a large chemical shift and a very large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shift is expected to be in the range of δ 110-125 ppm, appearing as a triplet.

Methyl Carbon (C-1): The methyl carbon will be observed in the range of δ 25-35 ppm and will appear as a triplet due to two-bond coupling with the fluorine atoms (²JCF).

Brominated Methylene Carbon (C-4): This carbon will be shifted downfield due to the attached bromine atom, with a predicted chemical shift in the range of δ 30-40 ppm. This signal will also be a triplet due to two-bond coupling with the fluorine atoms (²JCF).

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C-1 (CH₃) | 25 - 35 | Triplet (t) | ²JCF ≈ 20-30 |

| C-2 (C=O) | 195 - 205 | Triplet (t) | ²JCF ≈ 25-35 |

| C-3 (CF₂) | 110 - 125 | Triplet (t) | ¹JCF ≈ 240-260 |

| C-4 (CH₂Br) | 30 - 40 | Triplet (t) | ²JCF ≈ 20-30 |

¹⁹F NMR Analysis: Fluorine Chemical Environments and Coupling Constants.nih.gov

The ¹⁹F NMR spectrum is expected to show a single chemical environment for the two equivalent fluorine atoms. nih.gov This signal would provide definitive evidence for the presence of the CF₂ group. The fluorine signal is anticipated to be a quartet of triplets. The primary splitting into a quartet would arise from coupling to the three protons of the methyl group (³JFH), and each peak of the quartet would be further split into a triplet by the two protons of the bromomethylene group (³JFH). The chemical shift is predicted to be in the range of δ -90 to -110 ppm relative to CFCl₃.

Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| CF₂ | -90 to -110 | Quartet of Triplets (qt) | ³JFH (to CH₃) ≈ 2-5, ³JFH (to CH₂Br) ≈ 15-20 |

2D NMR Techniques (COSY, HMQC, HMBC) for Definitive Structural Assignment

To unambiguously assign all proton and carbon signals and confirm the connectivity within the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. However, in this molecule, since the proton signals are separated by a quaternary, difluorinated carbon, no direct H-H coupling is expected. The absence of cross-peaks between the CH₃ and CH₂Br signals would support the proposed structure.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon. This would definitively link the ¹H signals at δ 2.2-2.5 ppm to the ¹³C signal at δ 25-35 ppm (C-1), and the ¹H signal at δ 3.8-4.2 ppm to the ¹³C signal at δ 30-40 ppm (C-4).

The methyl protons (H-1) to the carbonyl carbon (C-2) and the difluorinated carbon (C-3).

The methylene protons (H-4) to the difluorinated carbon (C-3).

These correlations would provide unequivocal evidence for the butan-2-one skeleton and the relative positions of the functional groups.

Conformational Analysis via NMR Spectroscopy.nih.gov

The rotational freedom around the C-C single bonds in this compound suggests the possibility of different conformational isomers. NMR spectroscopy, particularly the analysis of vicinal coupling constants and Nuclear Overhauser Effect (NOE) data, can provide insights into the preferred conformation. In halogenated acyclic compounds, gauche and anti conformations are often in equilibrium. The magnitude of the ³JHF coupling constants can be dependent on the dihedral angle between the C-H and C-F bonds. Variable temperature NMR studies could also be employed to study the equilibrium between different conformers and to determine the thermodynamic parameters of the conformational exchange.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecule, which are characteristic of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch. For α-haloketones, this band is typically found at a higher wavenumber compared to simple ketones due to the electron-withdrawing effect of the halogens. A strong band in the region of 1730-1750 cm⁻¹ is predicted for the C=O stretch. Other significant absorptions would include the C-F stretching vibrations, which are typically strong and found in the region of 1100-1200 cm⁻¹. The C-Br stretch is expected to appear as a weaker band in the fingerprint region, around 600-700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would also detect the C=O stretch, although it may be weaker than in the IR spectrum. The C-F and C-Br stretches would also be Raman active. Raman spectroscopy can be particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum.

Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| C-H (stretch) | 2900 - 3000 | 2900 - 3000 |

| C=O (stretch) | 1730 - 1750 (strong) | 1730 - 1750 (moderate) |

| C-F (stretch) | 1100 - 1200 (strong) | 1100 - 1200 (moderate) |

| C-Br (stretch) | 600 - 700 (moderate) | 600 - 700 (strong) |

Carbonyl Stretch Characterization in this compound

The carbonyl (C=O) group of a ketone produces a strong and characteristic absorption band in the IR spectrum. For a typical acyclic ketone, this stretch is observed in the range of 1715-1725 cm⁻¹. However, the presence of electronegative halogen atoms on the α-carbon (the carbon atom adjacent to the carbonyl group) significantly influences the position of this band. The electron-withdrawing inductive effect of the two fluorine atoms and the bromine atom in this compound pulls electron density away from the carbonyl carbon. This leads to a strengthening and shortening of the C=O double bond, resulting in a shift of the stretching frequency to a higher wavenumber. Therefore, the carbonyl stretch for this compound is expected to be observed in the region of 1740-1780 cm⁻¹.

Halogen-Carbon Bond Vibrations

The vibrations of carbon-halogen bonds are also detectable in the infrared spectrum, typically appearing in the fingerprint region (below 1500 cm⁻¹). spectroscopyonline.com The position of the absorption is dependent on the mass of the halogen atom and the strength of the bond.

Carbon-Fluorine (C-F) Stretches: These bonds are very strong, and their stretching vibrations typically appear as intense bands in the 1400-1000 cm⁻¹ region. For this compound, strong absorptions in this range would be indicative of the geminal difluoro group.

Carbon-Bromine (C-Br) Stretch: Due to the higher mass of bromine compared to fluorine, the C-Br stretching vibration occurs at a much lower frequency. This absorption is typically found in the 680-515 cm⁻¹ range. spectroscopyonline.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Ketone, α-halogenated) | 1740 - 1780 | Strong |

| C-F Stretch | 1400 - 1000 | Strong |

| C-Br Stretch | 680 - 515 | Medium to Strong |

Solvent Dependence Studies

The polarity of the solvent can influence the exact frequency of the carbonyl stretching vibration. dtic.mil In nonpolar solvents, the C=O stretching frequency is observed at a higher wavenumber. In contrast, polar solvents can stabilize the partial negative charge on the oxygen atom of the carbonyl group through dipole-dipole interactions or hydrogen bonding. This stabilization slightly weakens the C=O bond, causing the absorption to shift to a lower frequency (a "red shift"). researchgate.net Studying the IR spectrum of this compound in a series of solvents with varying polarity, such as hexane (B92381) (nonpolar), dichloromethane (B109758) (polar aprotic), and methanol (B129727) (polar protic), would allow for the characterization of these solute-solvent interactions. dtic.milresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. It also reveals structural information through the analysis of fragmentation patterns.

Elucidation of Molecular Formula and Isotopic Patterns

The molecular formula for this compound is C₄H₅BrF₂O. High-resolution mass spectrometry can confirm this by measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places.

A key feature in the mass spectrum of a bromine-containing compound is its distinct isotopic pattern. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance. chemguide.co.ukucalgary.ca This results in two peaks in the mass spectrum for the molecular ion: the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br), which are separated by two m/z units and have nearly equal intensity. libretexts.orgcsbsju.eduorgchemboulder.com This characteristic 1:1 doublet is a clear indicator of the presence of a single bromine atom in the molecule.

| Ion | Isotope Composition | Calculated Exact Mass (m/z) | Expected Relative Intensity |

|---|---|---|---|

| [M]⁺ | C₄H₅⁷⁹BrF₂O | 201.9515 | ~100% |

| [M+2]⁺ | C₄H₅⁸¹BrF₂O | 203.9494 | ~98% |

Fragmentation Pathway Analysis for Structural Confirmation

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of this fragmentation provides a roadmap to the molecule's structure. For ketones, a common fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. libretexts.orglibretexts.org

For this compound, two primary alpha-cleavage pathways are expected:

Cleavage of the C₂-C₃ bond: This involves the loss of the bromodifluoromethyl radical (•CF₂Br), resulting in the formation of an acetyl cation.

Cleavage of the C₁-C₂ bond: This pathway involves the loss of a methyl radical (•CH₃), leading to the formation of a 3-bromo-3,3-difluoropropanoyl cation.

The resulting cationic fragments are detected by the mass spectrometer. The fragment containing the bromine atom would itself exhibit the characteristic 1:1 isotopic pattern. ucalgary.ca

| Fragmentation Pathway | Neutral Loss | Detected Fragment Ion | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) |

|---|---|---|---|---|

| α-cleavage (C₂-C₃) | •CF₂Br | [CH₃CO]⁺ | 43.0184 | - |

| α-cleavage (C₁-C₂) | •CH₃ | [C₃H₂BrF₂O]⁺ | 186.9358 | 188.9338 |

X-ray Crystallography of this compound and its Derivatives

Studies on α-bromo ketones and fluorinated ketones reveal key structural features. acs.orgpleiades.online The C-F and C-Br bond lengths would be expected to conform to standard values (approximately 1.35 Å for C-F and 1.94 Å for C-Br). The bond angles around the sp³-hybridized C₃ atom, which bears two fluorine atoms, a bromine atom, and a carbon atom, would likely be distorted from the ideal tetrahedral angle of 109.5° due to steric hindrance and electrostatic repulsion between the bulky and electronegative halogen atoms. In the crystalline state, it is anticipated that intermolecular interactions such as dipole-dipole forces, involving the polar C=O, C-F, and C-Br bonds, would be the dominant forces governing the crystal packing arrangement.

Single Crystal Growth Techniques

Information regarding the methods for growing single crystals of this compound suitable for X-ray crystallography is not available in the current body of scientific literature. Standard techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling crystallization are commonly employed for organic compounds, but their specific application to this compound has not been documented.

Determination of Molecular Geometry and Conformation in the Solid State

Without single-crystal X-ray diffraction data, the precise bond lengths, bond angles, and torsional angles that define the molecular geometry and conformation of this compound in the solid state remain undetermined. While computational modeling could provide theoretical predictions, experimentally derived data is essential for definitive structural characterization.

Intermolecular Interactions and Crystal Packing Motifs

Further research, specifically focused on the synthesis and crystallographic analysis of this compound, is required to fill this knowledge gap. Such studies would be invaluable for understanding the structure-property relationships of this and related halogenated ketones.

Theoretical and Computational Investigations of 4 Bromo 3,3 Difluorobutan 2 One

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful lens to examine the electronic architecture and energetic landscape of 4-bromo-3,3-difluorobutan-2-one.

Electronic Structure and Bonding Analysis (e.g., DFT studies)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing detailed insights into the electronic structure of molecules like this compound. Through DFT calculations, it is possible to model the molecule's molecular orbitals, charge distribution, and the nature of its chemical bonds.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting chemical reactivity. For this compound, the HOMO is expected to be localized around the bromine and oxygen atoms, indicating these as potential sites for electrophilic attack. Conversely, the LUMO is likely centered on the carbonyl carbon and the C-Br bond, highlighting the electrophilic nature of the carbonyl group and the susceptibility of the C-Br bond to nucleophilic attack.

The presence of highly electronegative fluorine and oxygen atoms induces significant bond polarization. This results in a substantial partial positive charge on the carbonyl carbon, making it a prime target for nucleophiles. The two fluorine atoms on the adjacent carbon atom further amplify this effect through strong inductive electron withdrawal.

Table 1: Illustrative Calculated Electronic Properties of this compound

| Property | Illustrative Value | Computational Method |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-311+G(d,p) |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-311+G(d,p) |

| Dipole Moment | 3.1 D | DFT/B3LYP/6-311+G(d,p) |

Electrostatic Potential Surface Analysis

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP surface would clearly delineate regions of positive and negative electrostatic potential.

The area around the carbonyl oxygen atom is expected to be the most electron-rich (indicated by red and yellow colors), making it a strong hydrogen bond acceptor and a likely coordination site for electrophiles. The fluorine atoms also contribute to regions of negative potential. In contrast, the carbonyl carbon and the hydrogen atoms would be characterized by positive electrostatic potential (blue color), confirming their electrophilic and acidic nature, respectively. A region of positive potential, known as a σ-hole, is anticipated on the outermost portion of the bromine atom, enabling it to participate in halogen bonding, a significant non-covalent interaction.

Conformation Potential Energy Surfaces and Rotational Barriers

The conformational flexibility of this compound is primarily governed by the rotation around the C-C single bonds. By calculating the potential energy surface (PES) as a function of specific dihedral angles, the energetically preferred conformations and the barriers to their interconversion can be determined.

The rotation around the C2-C3 bond, which connects the carbonyl group and the difluorinated carbon, is of particular importance. The PES for this rotation would likely reveal several stable conformers corresponding to staggered arrangements (gauche and anti) of the substituents. The relative energies of these conformers determine their equilibrium populations.

The energy barriers separating these conformers provide insight into the molecule's rigidity. Higher barriers suggest that the molecule is locked into specific conformations, while lower barriers indicate greater conformational freedom. These conformational preferences can have a significant impact on the molecule's reactivity and its ability to interact with other molecules.

Table 2: Illustrative Rotational Barriers for this compound

| Rotation Around Bond | Conformer Transition | Illustrative Energy Barrier (kcal/mol) |

| C2-C3 | gauche to anti | 4-6 |

| C3-C4 | gauche to anti | 3-5 |

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, particularly in solution.

Dynamic Behavior and Conformational Fluxionality in Solution

MD simulations can track the motion of a molecule over time, providing a detailed view of its conformational dynamics. By simulating this compound in a solvent, one can observe the transitions between different conformational states. The frequency of these transitions and the lifetime of each conformer can be quantified, offering a measure of the molecule's flexibility, or "fluxionality." This dynamic behavior is crucial for understanding how the molecule explores its conformational space, which can influence its chemical reactivity and biological activity.

Solvent Effects on Structure and Reactivity

The solvent environment can significantly influence the structure, stability, and reactivity of a molecule. MD simulations that explicitly include solvent molecules can provide a detailed picture of these interactions. For instance, in a protic solvent like water, the simulations would reveal the formation and dynamics of hydrogen bonds between the solvent and the carbonyl oxygen of this compound.

The solvent can also alter the conformational landscape by stabilizing certain conformers more than others. A polar solvent, for example, would likely favor conformers with a larger dipole moment. Furthermore, MD simulations can be used to model chemical reactions in solution, allowing for the calculation of the potential of mean force (PMF). The PMF provides the free energy profile along a reaction coordinate, offering insights into the reaction mechanism and the influence of the solvent on the activation energy.

Reaction Mechanism Modeling

Computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool to investigate the intricacies of chemical reactions. For a molecule like this compound, these methods can elucidate reaction pathways and predict outcomes, guiding synthetic efforts.

Computational Elucidation of Proposed Synthetic Pathways

The synthesis of this compound likely involves the introduction of bromine and fluorine atoms onto a butanone scaffold. Computational models can be employed to assess the feasibility and energetics of various synthetic routes. For instance, the bromination of a precursor like 3,3-difluorobutan-2-one (B1660780) could be modeled to determine the most likely site of bromination and the activation energy associated with the reaction.

A plausible synthetic approach could involve the electrophilic bromination of an enol or enolate of 3,3-difluorobutan-2-one. DFT calculations could model the transition states and intermediates for different brominating agents and reaction conditions, thereby predicting the most efficient synthetic strategy. The table below illustrates hypothetical activation energies for different bromination pathways, showcasing how computational chemistry could be used to compare potential synthetic methods.

| Proposed Synthetic Pathway | Brominating Agent | Solvent | Calculated Activation Energy (kcal/mol) |

| Enolate Bromination | N-Bromosuccinimide (NBS) | Tetrahydrofuran (THF) | 15.2 |

| Enol Bromination | Molecular Bromine (Br₂) | Acetic Acid | 20.5 |

| Radical Bromination | N-Bromosuccinimide (NBS) / AIBN | Carbon Tetrachloride | 18.9 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the application of computational modeling.

Prediction of Reactivity and Selectivity in Subsequent Transformations

As an α-haloketone, this compound is expected to be a versatile intermediate in organic synthesis. Computational studies can predict its reactivity towards various nucleophiles and the selectivity of these reactions. The presence of the electron-withdrawing difluoro group is anticipated to enhance the electrophilicity of the carbonyl carbon and the α-carbon bearing the bromine atom.

DFT calculations can be used to compute the LUMO (Lowest Unoccupied Molecular Orbital) map of the molecule, identifying the most electrophilic sites susceptible to nucleophilic attack. Furthermore, the energies of transition states for different reaction pathways (e.g., Sₙ2 substitution at the α-carbon versus nucleophilic addition to the carbonyl group) can be calculated to predict the major product.

For example, in a reaction with a soft nucleophile like a thiol, computational models could predict whether the reaction would favor substitution of the bromine atom or addition to the carbonyl. The calculated reaction barriers for these competing pathways would indicate the likely outcome.

| Nucleophile | Reaction Pathway | Calculated Reaction Barrier (kcal/mol) | Predicted Major Product |

| Sodium thiophenoxide | Sₙ2 Substitution | 12.8 | 4-(Phenylthio)-3,3-difluorobutan-2-one |

| Sodium thiophenoxide | Carbonyl Addition | 18.1 | 1-(Phenylthio)-4-bromo-3,3-difluorobutan-2-ol |

| Sodium methoxide (B1231860) | Sₙ2 Substitution | 15.5 | 4-Methoxy-3,3-difluorobutan-2-one |

| Sodium methoxide | Carbonyl Addition | 14.9 | 1-Methoxy-4-bromo-3,3-difluorobutan-2-ol |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the application of computational modeling in predicting reactivity and selectivity.

Spectroscopic Property Prediction through Computational Methods

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, which is essential for the characterization of new compounds.

Methods such as DFT can be used to calculate the theoretical NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectra of this compound. For NMR, the chemical shifts of the ¹H, ¹³C, and ¹⁹F nuclei can be predicted. These theoretical spectra can then be compared with experimental data to confirm the structure of the synthesized compound. Discrepancies between predicted and experimental spectra can also provide insights into conformational preferences or solvent effects.

Similarly, the vibrational frequencies corresponding to the IR spectrum can be computed. The calculated frequencies for the C=O stretch, C-F stretches, and C-Br stretch would be key identifiers for the functional groups present in the molecule.

| Spectroscopic Parameter | Computational Method | Predicted Value |

| ¹H NMR Chemical Shift (CH₃) | B3LYP/6-311+G(d,p) | 2.4 ppm |

| ¹H NMR Chemical Shift (CHBr) | B3LYP/6-311+G(d,p) | 4.8 ppm |

| ¹³C NMR Chemical Shift (C=O) | B3LYP/6-311+G(d,p) | 195 ppm |

| ¹⁹F NMR Chemical Shift (CF₂) | B3LYP/6-311+G(d,p) | -95 ppm |

| IR Frequency (C=O stretch) | B3LYP/6-311+G(d,p) | 1745 cm⁻¹ |

Note: The data in this table is hypothetical and based on typical values for similar functional groups, intended to illustrate the application of computational spectroscopy.

Chemical Reactivity and Transformation Pathways of 4 Bromo 3,3 Difluorobutan 2 One

Reactions Involving the Carbonyl Group

The ketone's carbonyl group is a primary site for chemical transformations, including nucleophilic additions and reactions involving the formation of enol or enolate intermediates.

The carbon atom of the carbonyl group in 4-bromo-3,3-difluorobutan-2-one is electrophilic and susceptible to attack by strong carbon-based nucleophiles like Grignard reagents (R-MgX) and organolithium reagents (R-Li). These reactions are fundamental for forming new carbon-carbon bonds. libretexts.orgyoutube.com

The general mechanism involves the nucleophilic addition of the carbanionic part of the organometallic reagent to the carbonyl carbon. This breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol. youtube.commasterorganicchemistry.com

Reaction Scheme: Grignard Addition

R-MgX + CH₃C(O)CF₂CH₂Br → (R)(CH₃)C(O⁻MgX⁺)CF₂CH₂Br (R)(CH₃)C(O⁻MgX⁺)CF₂CH₂Br + H₃O⁺ → (R)(CH₃)C(OH)CF₂CH₂Br + MgX(OH)

A critical consideration when using these powerful organometallic reagents is their strong basicity. libretexts.org Since this compound possesses α-hydrogens on the methyl group, an acid-base reaction (deprotonation) to form an enolate can compete with nucleophilic addition. The electron-withdrawing fluorine atoms enhance the acidity of these α-protons, potentially favoring enolate formation. Therefore, reaction conditions must be carefully controlled to favor the desired addition product.

| Reagent Type | Expected Product | Potential Side-Product |

| Grignard Reagent (R-MgX) | Tertiary Alcohol | Enolate |

| Organolithium Reagent (R-Li) | Tertiary Alcohol | Enolate |

This compound can form an enolate ion upon treatment with a suitable base. Enolization can only occur towards the C1 methyl group, as the C3 carbon lacks protons. The resulting enolate is a nucleophilic species stabilized by resonance, with the negative charge delocalized between the α-carbon and the oxygen atom.

The choice of base is crucial for controlling enolate formation. Weak bases, such as alkoxides, will establish an equilibrium with a small concentration of the enolate. In contrast, strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can deprotonate the ketone essentially completely and irreversibly, leading to a high concentration of the lithium enolate.

Once formed, the enolate is an ambident nucleophile, capable of reacting with electrophiles at either the carbon or oxygen atom. Reactions with most carbon electrophiles typically occur at the α-carbon.

The enolate of this compound can act as a nucleophile in condensation reactions, such as Aldol-type and Reformatsky-type reactions.

In a reaction analogous to the classic Reformatsky reaction, which typically involves α-halo esters, α-halo ketones can also be employed. Research on similar compounds, such as 4-bromo-4,4-difluoroacetoacetate, shows they undergo zinc-mediated aldol-type reactions with aldehydes and ketones. wikipedia.orgresearchgate.net It is plausible that this compound would react similarly. In this process, zinc metal would insert into the C-Br bond to form an organozinc reagent (a Reformatsky enolate), which then adds to an aldehyde or ketone to yield a β-hydroxy ketone. wikipedia.org

Plausible Reformatsky-Type Reaction

CH₃C(O)CF₂CH₂Br + Zn → [Reformatsky Reagent]

[Reformatsky Reagent] + R₂C=O → R₂C(OH)CH(CF₂C(O)CH₃)CH₂ZnBr

R₂C(OH)CH(CF₂C(O)CH₃)CH₂ZnBr + H₃O⁺ → β-Hydroxy Ketone Product

This type of reaction highlights the ability to utilize the reactivity of the bromomethyl group to initiate the formation of a nucleophilic enolate for subsequent C-C bond formation at the carbonyl end.

Reactions Involving the Bromomethyl Group

The primary carbon atom bonded to the bromine atom is an electrophilic center, making it a site for nucleophilic substitution and elimination reactions.

The bromomethyl group is susceptible to attack by a wide range of nucleophiles. Given that the bromine is attached to a primary carbon, the nucleophilic substitution is expected to proceed primarily through an Sɴ2 (Substitution, Nucleophilic, Bimolecular) mechanism. taylorandfrancis.com

In an Sɴ2 reaction, a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (bromide ion), proceeding through a single, concerted transition state. taylorandfrancis.com

Sɴ2 Reaction Example

Nu⁻ + CH₃C(O)CF₂CH₂Br → [Nu---CH₂---Br]⁻(CF₂C(O)CH₃) → CH₃C(O)CF₂CH₂Nu + Br⁻

The reactivity in Sɴ2 reactions is sensitive to steric hindrance. The presence of the adjacent difluoromethylene (CF₂) group, while electronically withdrawing, may also impart some steric bulk that could potentially hinder the backside attack of the nucleophile compared to a non-fluorinated analogue.

The Sɴ1 pathway, which involves the formation of a carbocation intermediate, is highly unlikely for this primary bromide. Primary carbocations are inherently unstable, making this a disfavored mechanistic route.

When treated with a suitable base, this compound can undergo an elimination reaction to form an α,β-unsaturated ketone. Specifically, the removal of a proton from the C3 position and the elimination of the bromide from the C4 position (a β-elimination relative to the bromine) would yield 3,3-difluorobut-3-en-2-one.

This transformation is typically achieved using a non-nucleophilic, sterically hindered base, such as pyridine, often with heating. libretexts.orglibretexts.orgpressbooks.pub The reaction generally follows an E2 (Elimination, Bimolecular) mechanism, where the base removes the proton concurrently with the departure of the bromide leaving group. youtube.com

E2 Elimination Reaction

CH₃C(O)CF₂CH₂Br + Base → CH₃C(O)CF=CH₂ + H-Base⁺ + Br⁻

The resulting conjugated system, with a double bond adjacent to the carbonyl group, is a valuable synthetic intermediate, particularly as a Michael acceptor for conjugate additions. youtube.com

Radical Reactions and Reductive Dehalogenation

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, initiating radical reactions. These reactions can be triggered by radical initiators, photolysis, or electron transfer processes. A significant pathway for α-halo ketones is reductive dehalogenation, which involves the reduction of the carbon-halogen bond. wikipedia.org This process typically leads to the formation of an enolate intermediate by the loss of the halogen atom. wikipedia.org

In the case of this compound, reductive dehalogenation would yield a fluorine-containing enolate. This intermediate is a versatile synthon in organic chemistry, capable of participating in various reactions such as alkylation, aldol (B89426) condensation, and Michael additions. wikipedia.org The reaction can be accomplished using various reducing agents, including metals (like zinc), metal salts, or organometallic reagents. The general transformation is depicted below:

General Scheme for Reductive Dehalogenation:

While specific studies on the radical reactions of this compound are not extensively documented in readily available literature, the principles of α-halo ketone reactivity suggest that it can participate in atom transfer radical addition (ATRA) reactions. In such reactions, the carbon-bromine bond would be homolytically cleaved to generate a carbon-centered radical, which can then add to an unsaturated system.

Furthermore, reductive dehalogenation can be achieved using milder reagents like sodium O,O-diethyl phosphorotelluroate, which has been shown to be effective for the dehalogenation of α-chloro and α-bromo ketones. acs.org Another approach involves the use of substituted pyridines for the reductive dehalogenation of α-halo ketones. acs.org

Reactivity of the Geminal Difluoro Moiety

Stability and Electronic Influence on Adjacent Functional Groups

The geminal difluoro moiety (CF₂) in this compound significantly influences the molecule's stability and the reactivity of the adjacent ketone functional group. The high electronegativity of the fluorine atoms exerts a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-F bonds, making the carbon atom of the CF₂ group electron-deficient.

This electronic influence extends to the neighboring carbonyl group. The electron-withdrawing nature of the CF₂ group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to a non-fluorinated ketone. This heightened reactivity is a key feature in the synthetic applications of α,α-difluoro ketones.

The presence of the gem-difluoro group also impacts the stability of the enolate formed upon deprotonation of the α-carbon. The electron-withdrawing fluorine atoms can stabilize the negative charge of the enolate, although the exact nature of this stabilization is complex and can be influenced by the reaction conditions and the specific reagents used. Studies on α,α-difluoro-β-amino ketones have shown that these compounds can exhibit good stability, for instance, in rat serum, highlighting the viability of the α,α-difluoro ketone scaffold in biological contexts. wikipedia.org

Specific Reactions of Difluoromethylene Groups (Theoretical)

While the primary reactive sites in this compound are the α-bromo position and the carbonyl group, the difluoromethylene group itself possesses theoretical reactivity. One of the notable transformations involving a difluoromethylene group is its formation from a ketone. Reagents like diethylaminosulfur trifluoride (DAST) can convert a carbonyl group into a geminal difluoride. organic-chemistry.org

Theoretically, the C-F bonds of the difluoromethylene group could undergo activation under specific catalytic conditions. Research has demonstrated the desymmetrization of difluoromethylene groups through C-F bond activation using chiral iridium or palladium catalysts, leading to the formation of monofluorinated tertiary stereogenic centers. nih.gov While this has been shown for allylic difluoromethylene groups, it suggests the potential for selective C-F bond functionalization in other contexts, including that of this compound, under appropriate catalytic systems.

Another theoretical reaction pathway could involve the reaction of the difluoromethylene group with strong nucleophiles or under forcing conditions, potentially leading to substitution or elimination reactions. However, the strength of the C-F bond makes such transformations challenging.

Cross-Coupling and Organometallic Reactions of this compound

The presence of a bromine atom makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Suzuki Coupling:

The Suzuki reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For this compound, a Suzuki coupling would enable the introduction of a variety of aryl, heteroaryl, vinyl, or alkyl groups at the 4-position. The general reaction scheme is as follows:

General Scheme for Suzuki Coupling:

While specific examples with this compound are not prevalent, studies on the Suzuki coupling of other α-bromo ketones and fluorinated compounds provide a strong basis for its feasibility. acs.orgnih.gov A notable related reaction is the palladium-catalyzed carbonylative cross-coupling of difluoroalkyl halides with alkylboranes, which yields alkyldifluoroalkyl ketones. acs.org This demonstrates the compatibility of the difluoroalkyl moiety in palladium-catalyzed processes.

Sonogashira Coupling:

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org This reaction would allow for the introduction of an alkynyl group onto the this compound scaffold.

General Scheme for Sonogashira Coupling:

The success of Sonogashira couplings with other bromo-compounds, including those with electron-withdrawing groups, suggests that this transformation should be applicable to this compound. organic-chemistry.orgnih.gov

Heck Reaction:

The Heck reaction is a palladium-catalyzed process that forms a substituted alkene from the reaction of an unsaturated halide with an alkene in the presence of a base. wikipedia.orgbeilstein-journals.org In the context of this compound, this would involve the coupling with an alkene to introduce a vinyl group.

General Scheme for Heck Reaction: Br-CH2-CF2-C(O)-CH3 + H2C=CHR --[Pd catalyst, Base]--> R-CH=CH-CH2-CF2-C(O)-CH3

Br-CH2-CF2-C(O)-CH3 + R-Li -> Li-CH2-CF2-C(O)-CH3 + R-Br

Rearrangement Reactions and Fragmentations

The presence of a bromine atom alpha to a ketone carbonyl group, along with two fluorine atoms on the same carbon, suggests that this compound is susceptible to specific types of rearrangements and fragmentations. The high electronegativity of the fluorine atoms is expected to significantly influence the reactivity of the molecule.

Favorskii-type Rearrangement

The most probable rearrangement pathway for this compound in the presence of a base is a Favorskii-type rearrangement. core.ac.ukddugu.ac.inwikipedia.org This reaction is characteristic of α-halo ketones and typically proceeds via a cyclopropanone (B1606653) intermediate. core.ac.ukwikipedia.org For acyclic α-halo ketones, this rearrangement leads to the formation of carboxylic acid derivatives. nrochemistry.com

In the case of this compound, treatment with a base, such as sodium methoxide (B1231860) (NaOMe), would likely initiate the reaction. The proposed mechanism involves the deprotonation of the α'-carbon (C4), which bears hydrogens, to form an enolate. This enolate would then undergo an intramolecular nucleophilic attack on the carbon bearing the bromine atom (C3), leading to the formation of a highly strained difluorinated cyclopropanone intermediate. Subsequent nucleophilic attack by the methoxide ion on the carbonyl carbon of the cyclopropanone, followed by ring-opening, would yield the ester product.

The regioselectivity of the ring opening is influenced by the stability of the resulting carbanion. In this case, the presence of two fluorine atoms on one of the cyclopropanone carbons would strongly direct the ring-opening to form the more stable carbanion.

Table 1: Predicted Products of the Favorskii-type Rearrangement of this compound

| Reactant | Base | Predicted Major Product |

| This compound | Sodium Methoxide (NaOMe) | Methyl 3,3-difluoro-2-methylpropanoate |

It is important to note that since the starting material does not have any enolizable hydrogens on the carbon bearing the bromine and fluorine atoms, a quasi-Favorskii rearrangement is also a possibility, which proceeds through a different mechanism but would likely lead to a similar rearranged product. nrochemistry.com

Fragmentation Pathways

The fragmentation of this compound, particularly under mass spectrometry conditions (electron ionization), is expected to be influenced by the presence of the carbonyl group and the halogen atoms. The typical fragmentation patterns for ketones involve α-cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group. youtube.comlibretexts.orglibretexts.org

For this compound, two primary α-cleavage pathways are possible:

Cleavage between C2 and C3, leading to the formation of an acetyl cation (CH3CO+, m/z = 43) and a C2H2BrF2 radical.

Cleavage between C1 and C2, which is less likely due to the formation of a less stable primary radical.

Another significant fragmentation pathway for halogenated compounds is the loss of the halogen atom. youtube.com In this case, the loss of a bromine radical would result in a cation with the formula C4H5F2O+.

The presence of fluorine atoms can also lead to characteristic fragmentation patterns, including the loss of HF or other small fluorine-containing fragments.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | m/z (mass-to-charge ratio) | Proposed Origin |

| [C4H5BrF2O]+• | 186/188 (due to Br isotopes) | Molecular Ion |

| [CH3CO]+ | 43 | α-Cleavage |

| [C3H2BrF2]+ | 171/173 | Loss of acetyl radical |

| [C4H5F2O]+ | 103 | Loss of Br radical |

| [C2H2F2]+• | 64 | Rearrangement and fragmentation |

The McLafferty rearrangement is another common fragmentation pathway for ketones that have a γ-hydrogen. youtube.comlibretexts.org In this compound, the hydrogens on the C4 methyl group are γ-hydrogens. This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α-β bond, leading to the formation of a neutral enol and a charged alkene. However, the influence of the gem-difluoro group on this rearrangement is not well-documented for this specific molecule.

Applications of 4 Bromo 3,3 Difluorobutan 2 One in Complex Organic Synthesis

A Versatile Building Block for Fluorinated Intermediates

The combination of a bromine atom and a gem-difluoro group adjacent to a carbonyl moiety endows 4-Bromo-3,3-difluorobutan-2-one with a unique reactivity profile, making it a potentially valuable precursor for a variety of fluorinated intermediates.

Synthesis of Fluorinated Heterocyclic Compounds

While direct examples of the use of this compound in heterocycle synthesis are not extensively documented in the literature, the application of analogous compounds provides a clear blueprint for its potential. For instance, a structurally related compound, 1,3-dibromo-1,1-difluoro-2-propanone, has been successfully employed in the synthesis of 4-(bromodifluoromethyl)thiazoles. This reaction proceeds via condensation with various aromatic amines in the presence of sodium thiocyanate. nih.gov This Hantzsch-type thiazole (B1198619) synthesis demonstrates the utility of the α-bromo-gem-difluoroketone moiety in constructing complex heterocyclic frameworks.

The general reaction scheme, by analogy, would involve the reaction of this compound with a suitable binucleophile. The electrophilic carbonyl carbon and the carbon bearing the bromine atom would serve as two points of reactivity for cyclization.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocycle Class | Potential Reaction Partner | Resulting Fluorinated Moiety |

| Thiazoles | Thioureas or Thioamides | 2-substituted-4-(1,1-difluoroethyl)thiazole |

| Imidazoles | Amidines | 2-substituted-4-(1,1-difluoroethyl)imidazole |

| Pyrazoles | Hydrazines | 3- or 5-(1,1-difluoroethyl)pyrazole |

| Oxazoles | Aminoalcohols | 2-substituted-4-(1,1-difluoroethyl)oxazole |

Preparation of Fluorine-Containing Chiral Auxiliaries

The development of chiral auxiliaries is crucial for asymmetric synthesis. While specific examples utilizing this compound are scarce, the synthesis of chiral α-quaternary amino acids containing a gem-difluoroethylene moiety has been achieved using α,α-difluoro allylsulfones. nih.gov This highlights the potential of gem-difluoro compounds in stereocontrolled reactions. The ketone functionality in this compound could be stereoselectively reduced to a chiral alcohol, which could then be used as a chiral auxiliary or as a precursor to one. The presence of the difluoromethyl group can influence the conformational preferences and reactivity of the auxiliary, potentially leading to high levels of stereochemical control in subsequent transformations.

Precursor for Advanced Functional Materials

The introduction of fluorinated moieties into polymers and photoactive materials can significantly enhance their properties.

Building Blocks for Polymeric Materials with Specific Properties

Fluorinated polymers are well-known for their exceptional thermal stability, chemical resistance, and low surface energy. researchgate.net While direct polymerization of this compound is unlikely, it can serve as a precursor to monomers suitable for polymerization. For example, a related compound, 4-bromo-3,3,4,4-tetrafluorobutan-1-ol, has been used to synthesize fluorinated adamantane (B196018) derivatives, which are key monomers for photoresists used in the electronics industry.

By analogy, this compound could be chemically modified to introduce a polymerizable group. For instance, reduction of the ketone would yield a secondary alcohol that could be esterified with acrylic or methacrylic acid to form a fluorinated monomer. The resulting polymers would be expected to exhibit enhanced thermal stability and specific optical properties due to the presence of the gem-difluoro group.

Table 2: Potential Polymer Properties Derived from this compound-based Monomers

| Property | Influence of the gem-Difluoro Group |

| Thermal Stability | The strong carbon-fluorine bond enhances thermal resistance. |

| Optical Properties | The presence of fluorine can lower the refractive index. |

| Chemical Resistance | The electron-withdrawing nature of fluorine atoms can protect adjacent chemical bonds from attack. |

| Solubility | The fluorinated moiety can be tailored to achieve solubility in specific solvents, including supercritical carbon dioxide. rsc.org |

Synthesis of Photoactive Compounds

The photoreactivity of α-fluorinated ketones has been a subject of study. colab.ws The presence of fluorine atoms can alter the photochemical behavior of the ketone, influencing processes like Norrish type reactions and photoreductions. While direct studies on this compound are not available, research on other fluorinated ketones suggests its potential in this area. researchgate.netrsc.org

Furthermore, bromo-functionalized organic molecules have been utilized in the synthesis of photoactive compounds like ortho-fluoroazobenzene photoswitches. nsf.gov The bromine atom in this compound could serve as a handle for further functionalization through cross-coupling reactions to attach chromophores or other photoactive units.

Role in Target-Oriented Synthesis

In the context of target-oriented synthesis, small, functionalized building blocks like this compound can be invaluable for introducing specific structural motifs into a larger, more complex molecule. The gem-difluoroethyl group is a bioisostere for various functional groups, including ethers and carbonyls, which can be a valuable strategy in drug design.

While a specific, high-profile example of the use of this compound in the total synthesis of a natural product or a pharmaceutical agent is not prominent in the literature, the utility of similar building blocks is well-established. For instance, the synthesis of a precursor to the biologically relevant compound DF2755Y was achieved using 1,3-dibromo-1,1-difluoro-2-propanone. nih.gov This underscores the potential of α-bromo-gem-difluoroketones as key intermediates in the synthesis of complex, biologically active molecules. The ability to introduce the bromodifluoromethyl group, which can be a precursor to the trifluoromethyl group, is particularly significant in medicinal chemistry. nih.gov

Strategic Use in Multi-Step Total Synthesis Sequences

While specific, publicly documented total syntheses employing this compound as a key starting material are not extensively reported in readily available literature, the structural features of the molecule lend themselves to strategic applications in multi-step sequences. The presence of a bromine atom alpha to a ketone provides a handle for nucleophilic substitution or the formation of organometallic intermediates. Simultaneously, the difluorinated carbon atom can influence the reactivity of the adjacent carbonyl group and introduce a stable difluoromethyl moiety into the target structure.

In hypothetical total synthesis scenarios, this compound could be envisioned as a precursor for the formation of complex fluorinated natural products or their analogues. For instance, its reaction with various nucleophiles could introduce diverse side chains, which could then be further elaborated. The ketone functionality allows for subsequent reactions such as reductions, aldol (B89426) condensations, or Wittig-type olefinations to build up the carbon skeleton of a target molecule.

Convergent and Divergent Synthesis Strategies Employing this compound

The true synthetic power of this compound lies in its potential for both convergent and divergent synthetic strategies, allowing for the efficient generation of molecular diversity from a single, readily accessible starting material.

Convergent Synthesis Approaches:

| Convergent Strategy Step | Description | Potential Transformation of this compound |

| Fragment A Synthesis | Preparation of a complex nucleophile. | Not directly involved. |

| Fragment B Synthesis | Functionalization of this compound. | Nucleophilic substitution of the bromine atom with a simpler nucleophile or conversion to an organometallic species. |

| Fragment Coupling | Union of Fragment A and the modified Fragment B. | Reaction of the functionalized difluoroketone fragment with Fragment A. |

| Final Elaboration | Modification of the coupled product to the final target. | Further reactions involving the ketone or other functional groups. |

Divergent Synthesis Approaches:

Divergent synthesis aims to create a library of structurally related compounds from a common intermediate. The multiple reactive sites of this compound make it an excellent starting point for such strategies. The bromine atom and the ketone carbonyl group can be selectively addressed to generate a wide array of derivatives.

For instance, initial reaction at the bromine center with a variety of nucleophiles would yield a library of substituted difluoroketones. Each of these products could then undergo a second diversification step at the ketone functionality, such as reduction to the corresponding alcohol followed by etherification or esterification with a range of reagents. This two-dimensional diversification strategy allows for the rapid generation of a large number of distinct compounds for applications in areas like drug discovery and materials science.

| Initial Diversification (at Bromine) | Subsequent Diversification (at Ketone) | Resulting Compound Class |

| Nucleophilic substitution with various amines | Reduction to alcohol | Substituted 1,1-difluoro-2-hydroxy-3-aminobutanes |

| Nucleophilic substitution with various thiols | Wittig olefination | Substituted 1,1-difluoro-3-(alkylthio)but-2-enes |

| Suzuki coupling with various boronic acids | Grignard addition | Substituted 3-aryl-1,1-difluoro-2-methylbutan-2-ols |

The ability to employ this compound in these sophisticated synthetic strategies underscores its importance as a versatile building block in modern organic chemistry. Its capacity to introduce the valuable difluoromethylketone motif while providing multiple handles for further chemical manipulation makes it a key component in the synthetic chemist's toolbox for the construction of complex and functionally diverse molecules.

Future Research Directions and Perspectives on 4 Bromo 3,3 Difluorobutan 2 One

Development of More Efficient and Sustainable Synthetic Routes

While general methods for the synthesis of α-halo-α,α-difluoromethyl ketones exist, a dedicated investigation into more efficient and sustainable routes to 4-Bromo-3,3-difluorobutan-2-one is a crucial starting point. Current strategies often rely on the halogenation of α,α-difluoroenoxysilanes or the addition of Grignard reagents to α-bromo-α,α-difluoroacetates. nih.gov Future research could focus on developing catalytic and more atom-economical approaches.

A trifluoroacetate (B77799) release/halogenation protocol has been successfully used for the synthesis of various α-bromo-α,α-difluoromethyl ketones and could be adapted for the synthesis of this compound. nih.gov This method involves the mild generation of an α,α-difluoroenolate from a highly α-fluorinated gem-diol, followed by trapping with an electrophilic bromine source. nih.gov

| Starting Material | Reagents | Product | Potential Advantage |

| 3,3-Difluorobutan-2-one (B1660780) | Selective Brominating Agent | This compound | Direct and potentially atom-economical |

| Highly α-fluorinated gem-diol | LiBr, Et3N, Electrophilic Bromine Source | This compound | Mild reaction conditions |

Exploration of Novel Catalytic Transformations

The reactivity of the carbon-bromine bond in this compound opens the door to a wide array of catalytic cross-coupling reactions. Future research should explore the use of this compound in well-established transformations such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings to introduce aryl, alkynyl, and amino moieties, respectively. The development of novel catalyst systems specifically designed for this substrate could lead to higher yields and selectivities.

Furthermore, the potential for stereoselective transformations is a particularly exciting area of research. The development of catalytic asymmetric methods for the substitution of the bromine atom could provide access to chiral fluorinated building blocks, which are of high value in medicinal chemistry. For instance, nickel-catalyzed asymmetric arylation of racemic α-bromoketones has been demonstrated for related compounds and could be a promising strategy. beilstein-journals.org

Deeper Understanding of Structure-Reactivity Relationships through Advanced Computational Studies

Computational chemistry offers a powerful tool to gain a deeper understanding of the structure-reactivity relationships of this compound. Density Functional Theory (DFT) calculations can be employed to elucidate the electronic properties of the molecule, including bond dissociation energies, atomic charges, and frontier molecular orbital energies. nih.gov This information can help predict the most likely sites for nucleophilic and electrophilic attack and rationalize experimentally observed reactivity.

Future computational studies could focus on modeling the transition states of various reactions involving this compound to understand the reaction mechanisms in detail. This could aid in the design of more efficient catalysts and the prediction of reaction outcomes. Moreover, computational screening of potential reaction partners could accelerate the discovery of new transformations.

Uncovering Undiscovered Reactivity Patterns and Transformation Cascades

The unique combination of functional groups in this compound suggests the potential for uncovering novel reactivity patterns and transformation cascades. For example, the presence of both an electrophilic carbonyl carbon and a carbon bearing a bromine atom could be exploited in intramolecular reactions to form cyclic compounds.

Research into radical reactions involving this compound is another promising avenue. The carbon-bromine bond can be homolytically cleaved to generate a radical intermediate, which could then participate in a variety of addition and cyclization reactions. Furthermore, the development of domino or cascade reactions, where multiple bonds are formed in a single synthetic operation, would be a highly efficient way to build molecular complexity from this simple starting material. The reactivity of α-haloketones is influenced by the inductive effect of the carbonyl group, which enhances the polarity of the carbon-halogen bond. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and subsequent transformations of this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient and reproducible chemical manufacturing. acs.org Flow chemistry offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the ability to perform reactions under conditions that are not accessible in batch. tib.euyoutube.com

Future research could focus on developing continuous flow processes for the synthesis of this compound, as well as for its use in subsequent reactions. This would enable the on-demand production of this building block and its derivatives. Automated synthesis platforms could then be used to rapidly screen a wide range of reaction conditions and catalysts, accelerating the discovery of new and useful transformations.

Q & A

What synthetic routes are effective for preparing 4-Bromo-3,3-difluorobutan-2-one, and how do reaction parameters influence yield?

Basic Research Focus

A common approach involves halogenation of ketone precursors using brominating agents (e.g., NBS or Br₂) under controlled conditions. Fluorination steps may require fluorinating reagents like DAST or Deoxo-Fluor. Reaction temperature and solvent polarity significantly impact yield: lower temperatures (0–5°C) reduce side reactions, while polar aprotic solvents (e.g., DCM) enhance electrophilic substitution . Monitor intermediates via TLC or HPLC to optimize stoichiometry.

How can kinetic studies and computational modeling resolve contradictions in fluorination efficiency?

Advanced Research Focus

Discrepancies in fluorination yields (e.g., incomplete substitution vs. over-fluorination) can arise from competing reaction pathways. Conduct time-resolved <sup>19</sup>F NMR to track intermediate formation. Pair this with DFT calculations (e.g., Gaussian or ORCA) to model transition states and identify rate-limiting steps. Adjust solvent dielectric constants (e.g., switching from THF to DMF) to stabilize charged intermediates, as suggested by analogous fluorinated ketone studies .

What spectroscopic techniques are optimal for structural validation of this compound?

Basic Research Focus

Use a combination of:

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify carbonyl (δ ~200–220 ppm in <sup>13</sup>C) and bromine/fluorine coupling patterns.

- FT-IR : Confirm ketone C=O stretch (~1700–1750 cm⁻¹).

- HRMS : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup>) with <1 ppm error.

Cross-reference with databases like PubChem for analogous bromofluoroketones .

How can green chemistry principles minimize hazardous waste in synthesis?

Advanced Research Focus

Replace traditional solvents (e.g., DCM) with bio-based alternatives (e.g., cyclopentyl methyl ether) or eutectic solvents (e.g., choline chloride-urea mixtures) to improve atom economy . Employ catalytic fluorination (e.g., using KF/Al₂O₃) to reduce HF waste. Design one-pot multistep reactions to bypass intermediate purification, as demonstrated in sustainable ketone synthesis .

What strategies mitigate bromine-fluorine exchange side reactions during synthesis?

Advanced Research Focus

Halogen scrambling is common in polyhalogenated ketones. Use sterically hindered bases (e.g., 2,6-lutidine) to deprotonate intermediates without promoting exchange. Low-temperature quenching (<-20°C) with aqueous NH₄Cl minimizes nucleophilic displacement. For mechanistic insights, track Br/F ratios via XPS or ion chromatography, as applied in related bromofluoroarene systems .

How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

Advanced Research Focus

The electron-withdrawing fluorine atoms activate the ketone toward nucleophilic attack, while bromine’s steric bulk directs regioselectivity. Perform Hammett studies with para-substituted nucleophiles (e.g., thiophenols) to quantify electronic effects. Compare with DFT-calculated partial charges (e.g., using Mulliken analysis) to predict reactive sites .

What purification challenges arise during scale-up, and how can they be addressed?

Basic Research Focus

Chromatography is inefficient for large-scale bromofluoroketones. Opt for fractional crystallization using ethanol/water mixtures (4:1 v/v) at -20°C. For persistent impurities (e.g., di-brominated byproducts), employ acid-base washes (0.1M HCl/NaHCO₃). Validate purity via DSC (melting point consistency ±1°C) .

How can computational tools predict the environmental impact of this compound?

Advanced Research Focus

Use EPI Suite or SPARC to estimate biodegradation half-lives and ecotoxicity. Input molecular descriptors (e.g., logP, polar surface area) derived from ChemDraw or Open Babel. Cross-validate with experimental zebrafish embryo assays (FET test) for acute toxicity, following OECD guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.